molecular formula C25H34N4O4S B2960675 ethyl 4-(2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate CAS No. 898460-43-0

ethyl 4-(2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate

Cat. No.: B2960675
CAS No.: 898460-43-0
M. Wt: 486.63
InChI Key: WBPQTURYNXNBFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate is a structurally complex molecule combining multiple functional motifs:

  • A diethylamino-propyl side chain, contributing to basicity and solubility.
  • A thioether-linked acetamido group, which may enhance metabolic stability.
  • A benzoate ester terminus, influencing lipophilicity and pharmacokinetics.

The molecule’s complexity necessitates comparisons with analogs to infer structure-activity relationships (SAR) .

Properties

IUPAC Name

ethyl 4-[[2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O4S/c1-4-28(5-2)15-8-16-29-21-10-7-9-20(21)23(27-25(29)32)34-17-22(30)26-19-13-11-18(12-14-19)24(31)33-6-3/h11-14H,4-10,15-17H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPQTURYNXNBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate is a complex organic compound with potential pharmaceutical applications. Its structure suggests possible interactions with biological pathways, particularly in the context of cancer and other diseases. This article reviews the biological activity of this compound based on diverse sources, including in vitro studies and structure-activity relationship (SAR) analyses.

Chemical Structure

The compound features a cyclopenta[d]pyrimidin core, which is known for its bioactive properties. The presence of a diethylamino group enhances its solubility and potential interaction with biological targets. The thioacetamido and benzoate moieties may also contribute to its pharmacological profile.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Inhibition of Ferrochelatase : A study identified small-molecule inhibitors targeting ferrochelatase (FECH), which is involved in heme biosynthesis. Compounds derived from triazolopyrimidinones exhibited IC50 values in the low micromolar range against FECH, suggesting that similar structural motifs in this compound may confer similar inhibitory effects .

The mechanism by which this compound exerts its biological effects may involve:

  • Apoptotic Pathways : Similar compounds have been shown to induce apoptosis in cancer cell lines by modulating the BAX/BCL2 ratio and activating caspase pathways .
  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various bacterial and fungal strains . This suggests that this compound might also possess such activity.

Structure-Activity Relationship (SAR)

Understanding the SAR of related compounds is crucial for optimizing the biological activity of this compound. Key findings include:

Structural FeatureEffect on Activity
Diethylamino GroupEnhances solubility and potential target interaction
Thio GroupMay improve binding affinity to protein targets
Benzoate MoietyPotentially increases bioavailability

Case Studies

Several studies have explored the biological activity of structurally similar compounds:

  • In Vitro Studies : Research has shown that triazolopyrimidinone derivatives can inhibit cancer cell proliferation effectively. For example, one study reported a series of compounds with varying substitutions that impacted their efficacy against specific cancer cell lines .
  • Toxicity Assessments : Investigations into the toxicity profiles of related compounds indicate that while some exhibit potent biological activity, they may also present risks due to metabolic byproducts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogous Cyclopenta[d]pyrimidinone Derivatives

Compound A : 2-((1-(3-(Dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide (CAS 1115506-62-1)
  • Key Differences: Amino substituent: Dimethylamino vs. diethylamino group. Terminal group: Ethoxyphenyl acetamide vs. benzoate ester.
  • The benzoate ester may confer slower metabolic hydrolysis than the ethoxyphenyl acetamide, prolonging half-life.
Property Target Compound Compound A
Molecular Weight Not reported ~500 g/mol (estimated)
Solubility (LogP) Higher (ester group) Moderate (amide group)
Bioavailability Likely improved Dependent on metabolic stability

Heterocyclic Derivatives with Similar Scaffolds

Compound B : Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
  • Structural Contrasts: Core structure: Tetrahydroimidazopyridine vs. cyclopenta[d]pyrimidinone. Substituents: Nitrophenyl and cyano groups vs. diethylamino-propyl and thioether.
  • The nitrophenyl group in Compound B enhances electron-withdrawing effects, which could reduce metabolic stability compared to the target compound’s benzoate ester .
Compound C : Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2c)
  • Key Variations: Halogen substituent: Bromophenyl vs. non-halogenated aromatic groups. Side chain: Benzyl vs. diethylamino-propyl.

Electronic and Steric Effects

  • The cyclopenta[d]pyrimidinone core in the target compound provides a rigid, planar structure conducive to π-π stacking interactions, unlike the more flexible tetrahydroimidazopyridine derivatives .
  • The thioether linkage in the target compound introduces a polarizable sulfur atom, which may facilitate redox-mediated interactions absent in Compounds B and C .

Pharmacokinetic Predictions

  • Metabolism : The benzoate ester in the target compound is likely hydrolyzed by esterases, whereas Compound A’s acetamide group may undergo cytochrome P450-mediated oxidation .
  • Toxicity: The diethylamino group could pose higher nephrotoxicity risks compared to dimethylamino analogs, as seen in related quaternary ammonium compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.